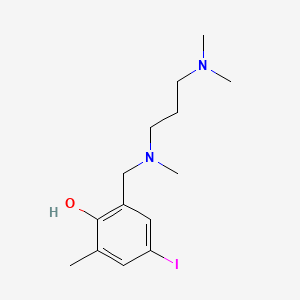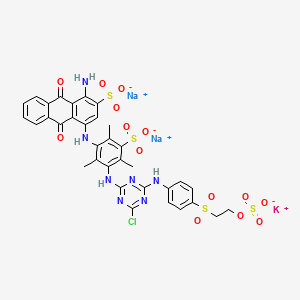
2-Anthracenesulfonic acid, 1-amino-4-((3-((4-chloro-6-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-2,4,6-trimethyl-5-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, potassium sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Anthracenesulfonic acid, 1-amino-4-((3-((4-chloro-6-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-2,4,6-trimethyl-5-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, potassium sodium salt is a complex organic compound primarily used in the dye and pigment industry. This compound is known for its vibrant color properties and stability, making it a valuable component in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the sulfonation of anthracene to produce anthracenesulfonic acid. The subsequent steps involve the introduction of amino groups and various substitutions to achieve the final structure. Key reagents include chlorosulfonic acid, ammonia, and various organic intermediates. The reaction conditions typically require controlled temperatures and pH levels to ensure the desired substitutions and avoid side reactions.
Industrial Production Methods
Industrial production of this compound is carried out in large-scale reactors where precise control of reaction parameters is essential. The process involves continuous monitoring and adjustment of temperature, pressure, and reactant concentrations. The final product is purified through crystallization and filtration to achieve the desired purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various organic halides and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted anthracenesulfonic acids and their derivatives, which have applications in different industrial processes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a precursor for synthesizing other complex organic molecules. Its stability and reactivity make it a valuable tool for studying reaction mechanisms and developing new synthetic methods.
Biology
In biological research, derivatives of this compound are used as fluorescent markers and probes. Their ability to bind to specific biomolecules allows researchers to study cellular processes and molecular interactions.
Medicine
In medicine, the compound and its derivatives are explored for their potential therapeutic properties. Research is ongoing to investigate their use in drug delivery systems and as potential treatments for various diseases.
Industry
In the dye and pigment industry, this compound is used to produce vibrant and stable dyes for textiles, plastics, and other materials. Its stability under various conditions makes it a preferred choice for industrial applications.
Mecanismo De Acción
The compound exerts its effects through various molecular interactions. In biological systems, it can bind to specific proteins and enzymes, altering their activity and function. The sulfonyl and amino groups play a crucial role in these interactions, facilitating binding and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Anthracenesulfonic acid derivatives: These compounds share a similar core structure but differ in their functional groups.
Aminoanthracenes: These compounds have amino groups attached to the anthracene core.
Sulfonated anthracenes: These compounds have sulfonic acid groups attached to the anthracene core.
Uniqueness
The uniqueness of 2-Anthracenesulfonic acid, 1-amino-4-((3-((4-chloro-6-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-2,4,6-trimethyl-5-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, potassium sodium salt lies in its complex structure, which combines multiple functional groups. This complexity provides unique reactivity and stability, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
94157-80-9 |
|---|---|
Fórmula molecular |
C34H27ClKN7Na2O14S4 |
Peso molecular |
1006.4 g/mol |
Nombre IUPAC |
potassium;disodium;1-amino-4-[3-[[4-chloro-6-[4-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C34H30ClN7O14S4.K.2Na/c1-15-27(38-22-14-23(58(47,48)49)26(36)25-24(22)29(43)20-6-4-5-7-21(20)30(25)44)16(2)31(59(50,51)52)17(3)28(15)39-34-41-32(35)40-33(42-34)37-18-8-10-19(11-9-18)57(45,46)13-12-56-60(53,54)55;;;/h4-11,14,38H,12-13,36H2,1-3H3,(H,47,48,49)(H,50,51,52)(H,53,54,55)(H2,37,39,40,41,42);;;/q;3*+1/p-3 |
Clave InChI |
QROLPAZTPZXWHY-UHFFFAOYSA-K |
SMILES canónico |
CC1=C(C(=C(C(=C1NC2=NC(=NC(=N2)NC3=CC=C(C=C3)S(=O)(=O)CCOS(=O)(=O)[O-])Cl)C)S(=O)(=O)[O-])C)NC4=CC(=C(C5=C4C(=O)C6=CC=CC=C6C5=O)N)S(=O)(=O)[O-].[Na+].[Na+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(ethylamino)-4-(2-methoxyethoxy)phenyl]-](/img/structure/B12780012.png)

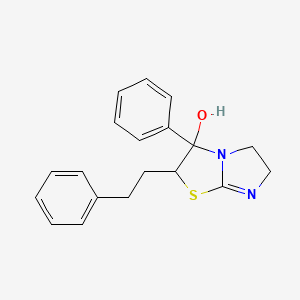
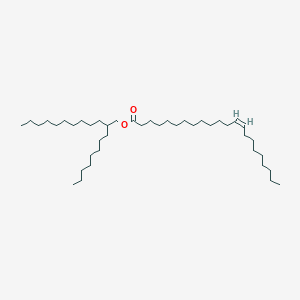
![4-Quinazolinamine, N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-(1,3-dioxolan-2-yl)-2-furanyl]-](/img/structure/B12780032.png)
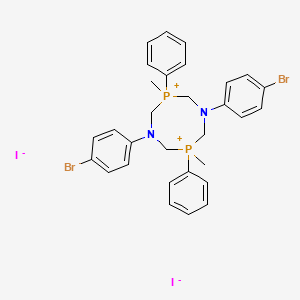

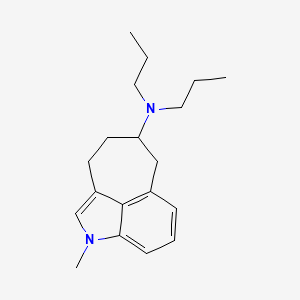
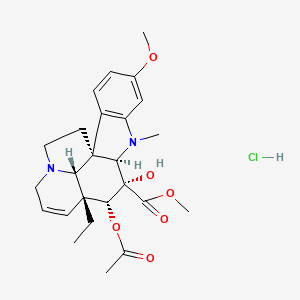
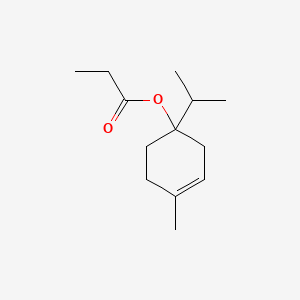

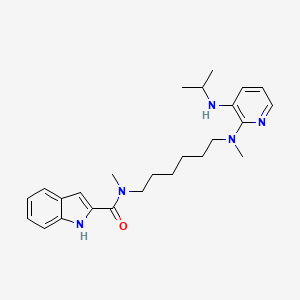
![(5S,5aS,8aR,9S)-9-(2-chloro-4-hydroxy-3,5-dimethoxyphenyl)-5-(3-hydroxyanilino)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12780081.png)
